molecular formula C7H9N3O3S B6232192 ethyl 6-hydroxy-3-(methylsulfanyl)-1,2,4-triazine-5-carboxylate CAS No. 96259-27-7

ethyl 6-hydroxy-3-(methylsulfanyl)-1,2,4-triazine-5-carboxylate

Cat. No.: B6232192
CAS No.: 96259-27-7
M. Wt: 215.2
InChI Key:
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Description

Ethyl 6-hydroxy-3-(methylsulfanyl)-1,2,4-triazine-5-carboxylate is a heterocyclic compound that belongs to the triazine family This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-hydroxy-3-(methylsulfanyl)-1,2,4-triazine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with thiosemicarbazide in the presence of a base, followed by cyclization to form the triazine ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-hydroxy-3-(methylsulfanyl)-1,2,4-triazine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the carboxylate group to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Ethyl 6-hydroxy-3-(methylsulfanyl)-1,2,4-triazine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 6-hydroxy-3-(methylsulfanyl)-1,2,4-triazine-5-carboxylate involves its interaction with specific molecular targets. The hydroxy and carboxylate groups can form hydrogen bonds with target proteins, while the triazine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 6-hydroxy-3-(methylsulfanyl)-1,2,4-triazine-5-carboxylate can be compared with other triazine derivatives such as:

    Ethyl 6-hydroxy-3-(methylamino)-1,2,4-triazine-5-carboxylate: Similar structure but with a methylamino group instead of a methylsulfanyl group.

    Ethyl 6-hydroxy-3-(ethylsulfanyl)-1,2,4-triazine-5-carboxylate: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

96259-27-7

Molecular Formula

C7H9N3O3S

Molecular Weight

215.2

Purity

95

Origin of Product

United States

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